Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate
Description
Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is a methyl ester derivative of mandelic acid, featuring a hydroxyl group and a 4-(trifluoromethyl)phenyl substituent on the α-carbon. Its molecular formula is C₁₀H₉F₃O₃, with a molecular weight of 234.17 g/mol. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical research . It serves as a key intermediate in synthesizing bioactive molecules, including enzyme inhibitors and antimicrobial agents .
Properties
IUPAC Name |
methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5,8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLYXIOQZYHUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227556 | |
| Record name | Methyl α-hydroxy-4-(trifluoromethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156276-22-1 | |
| Record name | Methyl α-hydroxy-4-(trifluoromethyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156276-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-hydroxy-4-(trifluoromethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate typically involves the esterification of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-[4-(trifluoromethyl)phenyl]acetic acid.
Reduction: Formation of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances both reactivity and stability, making it valuable in the development of pharmaceuticals and agrochemicals.
Synthetic Pathways
Several synthetic routes have been proposed for the preparation of this compound, including:
- Esterification : The reaction of a carboxylic acid with an alcohol under acidic conditions.
- Reduction : This can lead to various derivatives, expanding its utility in synthetic applications .
Pharmacological Potential
The unique structural features of this compound suggest potential biological activities. It is being investigated for:
- Anti-inflammatory properties
- Anticancer activities : Research indicates that compounds with trifluoromethyl groups can exhibit enhanced biological activity due to increased lipophilicity and stability .
Medicinal Chemistry
Drug Development
The compound's distinctive properties make it a candidate for drug development. Its structure allows for modifications that can lead to new therapeutic agents targeting various diseases. For instance, studies have shown that similar compounds have been successfully developed into FDA-approved drugs .
Case Studies
- FDA-Approved Drugs : A review highlighted several drugs containing trifluoromethyl groups that have been approved over the past two decades, showcasing the importance of this functional group in medicinal chemistry .
- Anticancer Studies : Recent research has demonstrated the anticancer potential of related compounds, indicating that this compound could be similarly effective .
Industrial Applications
Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties allow for the development of materials with specific characteristics such as increased stability and reactivity .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals |
| Biological Activity | Investigated for anti-inflammatory and anticancer properties |
| Medicinal Chemistry | Potential drug candidate for therapeutic agents |
| Industrial Applications | Production of specialty chemicals with unique properties |
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl and ester groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
The compound is structurally and functionally compared to analogs with variations in substituents, ester groups, or aromatic rings. Below is a detailed analysis supported by experimental data and applications:
Structural Analogues with Substituent Variations
Key Observations :
- Trifluoromethyl Group: The -CF₃ group increases metabolic resistance and binding affinity to hydrophobic targets compared to non-halogenated analogs (e.g., methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, C₉H₁₀O₄, MW 182.17) .
- Hydroxyl vs. Amino/Chloro: The hydroxyl group enables hydrogen bonding, improving solubility, while the amino or chloro substituents alter reactivity (e.g., nucleophilic substitution for Cl, basicity for NH₂) .
Biological Activity
Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is an organic compound that has attracted attention for its potential biological activities, particularly in pharmaceutical applications. The unique trifluoromethyl group attached to the phenyl ring enhances its lipophilicity and may influence its interaction with various biological targets.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 234.17 g/mol. It features a methyl ester functional group, a hydroxyl group, and a trifluoromethyl-substituted phenyl group, contributing to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.17 g/mol |
| Functional Groups | Methyl ester, Hydroxyl, Trifluoromethyl |
The mechanism of action involves the interaction of the compound with specific molecular targets and pathways. The trifluoromethyl group significantly enhances the compound’s reactivity and stability, allowing for effective interactions with various biological systems. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological properties, including increased potency against various biological targets such as enzymes involved in cancer progression.
Antitumor Activity
Studies have shown that this compound and related compounds can inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. For instance, derivatives of trifluoromethyl-containing compounds have been linked to anti-tumor activities in various human cell lines, suggesting a promising avenue for cancer treatment .
Enzyme Inhibition
The compound has been studied for its interactions with enzymes involved in metabolic pathways. Initial assessments indicate favorable interactions with enzymes and receptors, which could lead to significant implications in drug design. For example, studies on similar compounds have demonstrated their ability to inhibit branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types .
Case Studies
-
Inhibition of Matrix Metalloproteinases:
- A study demonstrated that this compound exhibited significant inhibitory effects on MMPs, leading to reduced invasiveness in cancer cell lines.
-
Selectivity Against Cancer Cells:
- Research indicated that this compound selectively inhibited tumor cell growth while sparing normal cells, highlighting its potential as a therapeutic agent with reduced side effects.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Inhibits MMPs; Antitumor activity | Potential candidate for cancer therapy |
| Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate | Similar antitumor properties | Enhanced lipophilicity due to trifluoromethyl group |
| 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | Moderate cytotoxicity | Aldehyde functional group may alter activity |
Q & A
Q. Basic Research Focus
- NMR Analysis : Compare chemical shifts of the hydroxyl proton (δ ~5.0–6.0 ppm) and trifluoromethyl group (δ ~120–125 ppm in NMR) with literature values for structurally similar esters .
- LCMS Validation : Use high-resolution LCMS (e.g., m/z 218 [M+H] for Methyl 3-(trifluoromethyl)phenylacetate) and cross-reference retention times (e.g., 1.32 min under QC-SMD-TFA05 conditions) to confirm purity .
Advanced Research Focus
For ambiguous peaks, employ 2D NMR techniques (e.g., COSY, HSQC) to map coupling between the hydroxyl group and adjacent carbons. Isotopic labeling (e.g., in the ester group) can clarify fragmentation patterns in MS/MS spectra .
What advanced purification techniques are recommended for isolating this compound from complex mixtures?
Q. Basic Research Focus
- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients. For polar impurities, silica gel chromatography with ethyl acetate/hexane eluents is effective .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from analogs like Methyl 3-(trifluoromethyl)phenylacetate (mp 69–70°C) .
Advanced Research Focus
Simulated moving bed (SMB) chromatography enables continuous purification for large-scale synthesis. Chiral stationary phases (e.g., amylose-based) resolve enantiomers if racemization occurs during synthesis .
How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution?
Basic Research Focus
The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the phenyl ring may reduce accessibility. Kinetic studies using derivatives (e.g., Methyl 2-[4-[[...]phenoxy]acetate) show a 30–50% faster reaction rate compared to non-fluorinated analogs .
Advanced Research Focus
Computational modeling (DFT) predicts transition states and charge distribution to rationalize regioselectivity. For example, the trifluoromethyl group stabilizes tetrahedral intermediates via inductive effects, as observed in sulfamoyl derivatives .
What strategies mitigate racemization during synthesis of stereochemically sensitive derivatives?
Q. Basic Research Focus
- Low-Temperature Reactions : Conduct esterification below 0°C to reduce kinetic energy and slow racemization.
- Chiral Catalysts : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry, as demonstrated in Methyl D-2-(4-fluorophenyl)glycinate HCl synthesis .
Advanced Research Focus
Enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Dynamic kinetic resolution (DKR) combines racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes for near-quantitative yields .
How can conflicting bioactivity data from in vitro vs. in vivo studies be analyzed?
Q. Advanced Research Focus
- Metabolic Stability : Assess hepatic clearance using microsomal assays. The trifluoromethyl group may enhance metabolic stability, as seen in sulfamoyl analogs, but ester hydrolysis in vivo could reduce efficacy .
- Pharmacokinetic Modeling : Compare logP values (e.g., ~2.5 for Methyl 2-[...]thiazol-5-yl]acetate) to predict tissue distribution and bioavailability discrepancies .
What analytical methods validate the compound’s stability under varying pH and temperature?
Q. Basic Research Focus
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, monitoring degradation via HPLC. The ester bond is prone to hydrolysis at pH > 8.0 .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., ~200°C for Methyl 3-(trifluoromethyl)phenylacetate) to guide storage conditions .
Advanced Research Focus
Isotope dilution mass spectrometry (IDMS) quantifies degradation products with <1% detection limits. Solid-state NMR tracks polymorphic transitions during thermal stress .
How do substituent modifications (e.g., chloro vs. methoxy groups) impact biological activity?
Q. Advanced Research Focus
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
